molecular formula C13H25N3O3 B14770958 tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate

tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate

Cat. No.: B14770958
M. Wt: 271.36 g/mol
InChI Key: BNKZLILNRMCUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an aminopropanoyl moiety

Preparation Methods

The synthesis of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent coupling reactions. Common synthetic routes may involve the use of tert-butyl carbamate as a starting material, which is then subjected to various reaction conditions to achieve the desired product. Industrial production methods often employ palladium-catalyzed reactions and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aminopropanoyl and pyrrolidine moieties, leading to the formation of various substituted products.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound used in various chemical syntheses.

    tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)carbamate: A closely related compound with slight structural differences.

The uniqueness of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3

InChI Key

BNKZLILNRMCUAU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.